molecular formula C17H16Cl2N6O B2573164 2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide CAS No. 338777-87-0

2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide

Cat. No.: B2573164
CAS No.: 338777-87-0
M. Wt: 391.26
InChI Key: IHKOSURTRBASIZ-UHFFFAOYSA-N
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Description

2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetraazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of bis(4-chlorobenzyl)amino groups further enhances its chemical reactivity and potential utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide typically involves multiple steps, starting with the preparation of the tetraazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The bis(4-chlorobenzyl)amino groups are then introduced through nucleophilic substitution reactions, where the chlorine atoms in the benzyl groups are replaced by the amino groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction parameters and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bis(4-chlorobenzyl)amino groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The bis(4-chlorobenzyl)amino groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The tetraazole ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide:

    2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}ethanol: Similar structure with an ethanol group, used in different applications.

    2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}propanoic acid: Contains a propanoic acid group, offering different reactivity and applications.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical properties and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N6O/c18-14-5-1-12(2-6-14)9-24(10-13-3-7-15(19)8-4-13)17-21-23-25(22-17)11-16(20)26/h1-8H,9-11H2,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKOSURTRBASIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(CC2=CC=C(C=C2)Cl)C3=NN(N=N3)CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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